Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid
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Overview
Description
Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid is a spirocyclic compound that features a unique structure where a chromane ring is fused to a cyclopropane ring at a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a cyclopropane ring is formed by the reaction of a carbonyl compound with a sulfonium ylide . Another approach involves the photochemical [1+2] cycloaddition of olefins with carbenes .
Industrial Production Methods
Industrial production of spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spirocyclic oxindoles: These compounds contain a spirocyclic ring system and are known for their pharmacological activities, including anticancer and antiviral properties.
Uniqueness
Spiro[chromane-4,1’-cyclopropane]-8-carboxylic acid is unique due to its specific combination of a chromane ring and a cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
spiro[2,3-dihydrochromene-4,1'-cyclopropane]-8-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-11(14)8-2-1-3-9-10(8)15-7-6-12(9)4-5-12/h1-3H,4-7H2,(H,13,14) |
InChI Key |
PGZBGDYHEHZZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCOC3=C(C=CC=C23)C(=O)O |
Origin of Product |
United States |
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